5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine
CAS No.: 5427-87-2
Cat. No.: VC21300087
Molecular Formula: C10H11N3O2S
Molecular Weight: 237.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 5427-87-2 |
---|---|
Molecular Formula | C10H11N3O2S |
Molecular Weight | 237.28 g/mol |
IUPAC Name | 5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-amine |
Standard InChI | InChI=1S/C10H11N3O2S/c1-14-7-4-3-6(5-8(7)15-2)9-12-13-10(11)16-9/h3-5H,1-2H3,(H2,11,13) |
Standard InChI Key | BQOCMHOWHOMIMJ-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)C2=NN=C(S2)N)OC |
Canonical SMILES | COC1=C(C=C(C=C1)C2=NN=C(S2)N)OC |
Introduction
Chemical Identity and Structural Features
Basic Chemical Properties
5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine is a member of the 1,3,4-thiadiazole class of heterocyclic compounds. This compound is characterized by a five-membered aromatic ring containing three heteroatoms: two nitrogen atoms at positions 3 and 4, and one sulfur atom at position 1. The compound has a molecular formula of C₁₀H₁₁N₃O₂S and a molecular weight of 237.28 g/mol . The structure features a 3,4-dimethoxyphenyl group attached at the 5-position of the thiadiazole ring and an amino (-NH₂) group at the 2-position. The presence of these functional groups contributes to the compound's chemical reactivity and potential biological activities.
Structural Significance
The 1,3,4-thiadiazole ring is a crucial structural motif in medicinal chemistry due to its stability and ability to participate in various interactions with biological targets. The =N-C-S moiety present in the thiadiazole ring is believed to be responsible for many of the biological activities exhibited by compounds containing this scaffold . The 3,4-dimethoxyphenyl substituent at position 5 adds lipophilic character to the molecule while providing potential binding sites for hydrogen bond interactions through the methoxy groups. The amino group at position 2 serves as a hydrogen bond donor, further enhancing the compound's ability to interact with biological macromolecules.
Physical Properties
5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine exists as colorless crystals at room temperature. Like other similar thiadiazole derivatives, it is typically stable under normal conditions and non-hygroscopic in nature . The compound exhibits poor solubility in water but demonstrates good solubility in common organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF) . These solubility characteristics are important considerations for both synthetic procedures and potential biological applications.
Synthesis Methodologies
Traditional Synthetic Approaches
The conventional synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine typically involves a multi-step process starting from appropriate precursors. A common approach is the cyclization of thiosemicarbazones derived from 3,4-dimethoxybenzaldehyde. The synthesis pathway generally involves the preparation of thiosemicarbazone followed by oxidative cyclization using reagents such as ferric chloride or acid catalysts . This traditional method, while effective, often requires harsh reaction conditions and may involve toxic reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Novel One-Pot Synthesis Method
A significant advancement in the synthesis of 1,3,4-thiadiazol-2-amine derivatives, including 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine, is the development of a one-pot synthesis method using polyphosphate ester (PPE) . This approach offers several advantages over traditional methods, particularly the elimination of toxic additives. The reaction proceeds through a three-step mechanism:
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Salt formation between the carboxylic acid and thiosemicarbazide
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Dehydration of the formed salt to an intermediate
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Cyclodehydration of the intermediate to form the thiadiazole
This method is applicable to both aromatic and aliphatic carboxylic acids, making it versatile for synthesizing various thiadiazole derivatives. For the synthesis of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine specifically, 3,4-dimethoxybenzoic acid would be the starting material along with thiosemicarbazide.
Spectroscopic Characterization
FT-IR Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy provides valuable information about the functional groups present in 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine. Based on analogous compounds, the FT-IR spectrum typically shows characteristic absorption bands in the 3000-3400 cm⁻¹ region attributable to the primary amine (-NH₂) stretching vibrations . The C=N stretching vibration of the thiadiazole ring appears around 1590-1630 cm⁻¹, while the aromatic C=C stretching vibrations are observed near 1500-1510 cm⁻¹ . The C-O-C stretching of the methoxy groups typically appears in the 1020-1260 cm⁻¹ region, and the C-S-C stretching of the thiadiazole ring is observed around 810-830 cm⁻¹ .
NMR Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the structure of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine. The ¹H-NMR spectrum of this compound would typically show signals for the aromatic protons of the 3,4-dimethoxyphenyl group in the region of 6.7-7.7 ppm, appearing as a complex pattern due to coupling . The methoxy protons (-OCH₃) would give rise to singlet signals around 3.8-4.0 ppm, while the amino protons (-NH₂) would appear as a broad singlet at approximately 7.3-7.6 ppm .
The ¹³C-NMR spectrum provides information about the carbon skeleton of the molecule. Based on similar compounds, the thiadiazole ring carbons would resonate at approximately 155-170 ppm, while the aromatic carbons of the 3,4-dimethoxyphenyl group would appear in the region of 110-150 ppm . The methoxy carbons would be observed at around 55-60 ppm.
Mass Spectrometry
Mass spectrometry is valuable for confirming the molecular weight and fragmentation pattern of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine. The molecular ion peak (M⁺) would be expected at m/z 237, corresponding to the molecular weight of C₁₀H₁₁N₃O₂S . Typical fragmentation patterns might include the loss of amino group, cleavage of the thiadiazole ring, and fragmentations involving the methoxy groups.
Structure-Activity Relationship Studies
Influence of the 3,4-Dimethoxyphenyl Group
The 3,4-dimethoxyphenyl substituent at position 5 of the thiadiazole ring plays a significant role in determining the biological activity of the compound. The methoxy groups can serve as hydrogen bond acceptors, potentially enhancing interactions with biological targets. Additionally, the 3,4-dimethoxy pattern is found in numerous biologically active compounds, including natural products such as vanillin derivatives, suggesting a favorable pharmacophoric feature .
Importance of the Thiadiazole Ring
The 1,3,4-thiadiazole ring is a biologically important scaffold present in various pharmaceutical agents. The literature suggests that the =N-C-S moiety in the thiadiazole ring is critical for the biological activity of compounds containing this heterocycle . This structural feature likely contributes to the potential pharmacological properties of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine.
Comparison with Related Compounds
Table 1 presents a comparison of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine with other related 1,3,4-thiadiazol-2-amine derivatives in terms of their physical properties and synthetic yields.
*Estimated based on similar compounds with vertraldehyde (3,4-dimethoxybenzaldehyde)
Analytical Methods and Characterization Techniques
Chromatographic Analysis
Liquid chromatography-mass spectrometry (LC-MS) is commonly employed for the analysis and characterization of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine. This technique allows for both separation and identification of the compound based on its molecular weight . High-performance liquid chromatography (HPLC) can also be used to assess the purity of the synthesized compound.
Thermal Analysis
Thermal analysis techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide information about the thermal stability and phase transitions of 5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazol-2-amine. These properties are important considerations for formulation development and storage conditions if the compound were to be developed as a pharmaceutical agent.
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